molecular formula C8H5IN2O2 B12849118 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid

3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B12849118
M. Wt: 288.04 g/mol
InChI Key: RZVYRMNITSFUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid is a high-value, multifunctional heterocyclic building block designed for advanced pharmaceutical research and drug discovery. The compound features two distinct reactive sites: the iodine atom at the 3-position and the carboxylic acid group at the 7-position. The iodine atom is an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of complex aryl, alkyne, or vinyl substituents . This makes it a critical intermediate for generating diverse compound libraries. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, present in several market drugs and known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties . The presence of the carboxylic acid functional group on this scaffold further enhances its utility, serving as a point for amide bond formation or esterification, or for modulating the molecule's solubility and physicochemical properties. Researchers can leverage this bifunctional reagent to synthesize novel targeted candidates, particularly for the development of anticancer and antimicrobial agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting. For specific storage and handling information, please refer to the available Safety Data Sheet (MSDS).

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13)

InChI Key

RZVYRMNITSFUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of 2-aminopyridines with α-bromoketones, followed by iodination. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or other peroxides can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, properties, and applications:

Compound Substituents Synthesis Key Properties Applications
IPCA
(imidazo[1,2-a]pyridine-7-carboxylic acid)
None (parent compound) Hydrothermal reaction of citric acid and ethylenediamine High fluorescence quantum yield (QY: ~54.7% for blue emission) ; aggregates in CDs Dominant fluorophore in carbon dots (CDs); enhances photoluminescence (PL)
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid Br at position 3 Halogenation of imidazopyridine precursors Melting point: 282–285°C; stable under recommended conditions Organic synthesis intermediate; precursor for cross-coupling reactions
7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl at position 7 Not explicitly detailed Molecular weight: 196.59 g/mol; limited stability data Potential intermediate for pharmaceuticals or agrochemicals
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate Br at position 3; ethyl ester at position 7 Esterification of bromo-carboxylic acid CAS: 1251033-23-4; used in solvothermal CD synthesis Modifies solubility for specific synthetic applications
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid I at position 3 Ultrasound-assisted iodination or Stille coupling Limited data; inferred lower fluorescence QY due to heavy atom effect (vs. IPCA) Intermediate for fused heterocycles (e.g., pyrano derivatives)

Key Differences in Reactivity and Properties

Halogen Effects: Iodo vs. Bromo/Chloro: The iodine atom in 3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid enhances its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to superior leaving-group ability compared to bromo or chloro analogs . However, the heavy atom effect of iodine may quench fluorescence, contrasting with IPCA’s high QY . Bromo Derivative: The bromo analog exhibits higher thermal stability (mp 282–285°C) , making it suitable for high-temperature reactions.

Functional Group Modifications: Carboxylic Acid vs. Ester: The free carboxylic acid group enables direct conjugation (e.g., amide bond formation), while ester derivatives (e.g., ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate) improve solubility in nonpolar solvents .

Photophysical Behavior :

  • IPCA’s fluorescence is attributed to its conjugated π-system and aggregation in CDs . Halogenation (e.g., iodo, bromo) likely disrupts this conjugation, reducing emission intensity .

Biological Activity

3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid features an imidazo[1,2-a]pyridine core with an iodine substituent, which enhances its electrophilic character. This structural feature contributes to its reactivity and biological properties, making it a valuable scaffold in drug design.

Target Enzymes and Pathways

The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). It interacts with various enzymes, including:

  • Cytochrome P450 : Involved in the biotransformation of the compound.
  • Cyclooxygenase (COX) : Particularly COX-2, where it acts as an inhibitor, influencing inflammatory pathways.

Cellular Signaling

3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid influences several cellular processes:

  • NF-κB Pathway : It modulates this critical signaling pathway involved in inflammation and immune responses.
  • Cell Viability : Studies indicate that it impacts cell viability in various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects on cancer cell lines. For example, a study evaluated its impact on human cervical carcinoma HeLa cells:

CompoundIC50 (μM)Effect
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid150High cytotoxicity
Control (Lovastatin)10Standard reference

These results indicate that the compound exhibits significant cytotoxic activity at relatively low concentrations.

In Vivo Studies

Animal model studies have shown that varying dosages of the compound lead to different biological responses. At lower doses, it effectively reduces inflammation without significant adverse effects. The stability of the compound under standard laboratory conditions further supports its potential for therapeutic applications.

Tuberculosis Treatment

A notable case study highlighted the effectiveness of 3-Iodoimidazo[1,2-a]pyridine derivatives in treating MDR-TB. The compound was tested alongside standard anti-TB drugs, showing enhanced efficacy against resistant strains.

Metabolic Pathways and Distribution

The compound undergoes biotransformation primarily through cytochrome P450 enzymes. Its distribution within cells is facilitated by interactions with specific transporters and binding proteins, ensuring effective localization within cellular compartments such as the cytoplasm and nucleus.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare imidazo[1,2-a]pyridine-7-carboxylic acid derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer: The hydrothermal treatment of citric acid and ethylenediamine (EDA) is a widely used bottom-up synthesis route. Key parameters include temperature control (e.g., 150–200°C) and reaction time, which affect the balance between molecular fluorophore formation (e.g., IPCA) and carbon core polymerization. Elevated temperatures initially enhance fluorescence intensity but may degrade fluorophores if prolonged . Column chromatography is critical for isolating pure fractions, as seen in the separation of IPCA from carbon dot (CD) mixtures .

Q. How can researchers confirm the presence of molecular fluorophores like IPCA in carbon dot systems?

  • Methodological Answer: Advanced separation techniques (e.g., silica gel column chromatography) combined with spectroscopic analysis (NMR, FTIR, and mass spectrometry) are essential. For instance, Yang et al. isolated IPCA from CDs and confirmed its structure via 1^1H NMR and elemental analysis, demonstrating its role in blue fluorescence . Fluorescence correlation spectroscopy (FCS) can further distinguish free fluorophores from carbon-core emissions .

Q. What analytical techniques are recommended for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are critical for structural confirmation. For example, Boc-deprotection of intermediates in urokinase inhibitor synthesis was validated via 1^1H NMR shifts and HRMS data . Time-resolved electron paramagnetic resonance (EPR) spectroscopy can also resolve contributions from carbon cores versus molecular states in CDs .

Advanced Research Questions

Q. How do conflicting hypotheses about photoluminescence mechanisms in carbon dots impact experimental design for derivatives like 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid?

  • Methodological Answer: Two primary hypotheses exist: (1) molecular fluorophores (e.g., IPCA) dominate emission, and (2) carbon-core quantum effects or surface states drive luminescence. To resolve this, researchers should:

  • Compare fluorescence lifetimes (molecular fluorophores: ns range; carbon cores: µs range) .
  • Use solvent fractionation to isolate free fluorophores from insoluble carbon cores .
  • Conduct excitation-wavelength-dependent studies: IPCA emits at 320–450 nm, while carbon cores dominate >480 nm .

Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyridine scaffold to enhance bioactivity or photophysical properties?

  • Methodological Answer:

  • Amidation: React ester derivatives (e.g., methyl esters) with amines using methylaluminoxane as a catalyst in dioxane (90°C, 48–96 h) to form carboxamides, achieving yields up to 70% .
  • Halogenation: Introduce iodine via electrophilic substitution, leveraging the electron-rich imidazo[1,2-a]pyridine core. Ensure inert conditions to prevent dehalogenation .
  • Metal coordination: Explore carboxylate-metal interactions (e.g., Ag NPs) for sensor applications, as seen with TPCA derivatives .

Q. How can researchers address discrepancies in fluorescence quantum yields (QY) reported for IPCA-containing systems?

  • Methodological Answer: Variability arises from impurities, aggregation, or incomplete separation. Mitigation strategies include:

  • Rigorous purification via sequential chromatography .
  • Aggregation control using solvents with low polarity (e.g., hexane) to minimize self-quenching .
  • Quantifying QY using integrating spheres with standardized reference dyes (e.g., quinine sulfate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.